![molecular formula C24H16O2 B043328 3-Acetoxydibenz[a,h]anthracene CAS No. 72378-87-1](/img/structure/B43328.png)

3-Acetoxydibenz[a,h]anthracene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

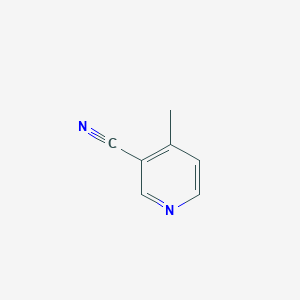

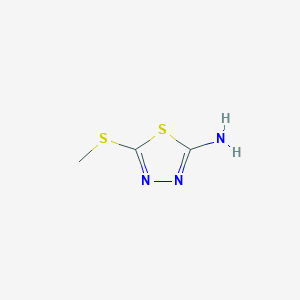

3-Acetoxydibenz[a,h]anthracene is a derivative of Dibenz[a,h]anthracene . Dibenz[a,h]anthracene is an organic compound with the chemical formula C22H14. It is a polycyclic aromatic hydrocarbon (PAH) made of five fused benzene rings . It is a fused five-ringed PAH which is common as a pollutant of smoke and oils .

Synthesis Analysis

Anthracene derivatives have been extensively studied over the years due to their interesting photophysical, photochemical, and biological properties . The synthesis of anthracene derivatives remains challenging, but some important preparative methods have been reported, especially in the last decade . These methods focus on direct and indirect ways to construct anthracene and anthraquinone frameworks .Molecular Structure Analysis

The molecular structure characteristics of anthracene were analyzed by industrial/elemental analysis, FTIR, XPS, XRD, and solid 13C NMR . Anthracene is an important aromatic hydrocarbon consisting of three linearly fused benzene rings .Chemical Reactions Analysis

The gas-phase reaction of benzo[a]anthracene with a hydroxyl radical in the atmosphere has been studied . The products resulted from the gas-phase reaction of BaA with a hydroxyl radical include benzo[a]anthracenols, dialdehydes, ketones, epoxides, etc .Physical And Chemical Properties Analysis

Anthracene appears as a solid at room temperature and has a characteristic white color . It’s relatively stable and has a high melting point . Anthracene, like other PAHs, is hydrophobic and nonpolar, resulting in limited solubility in water but good solubility in nonpolar organic solvents .Scientific Research Applications

- OLEDs rely on organic compounds as emissive layers. 3-Acetoxydibenz[a,h]anthracene derivatives could serve as blue or green light emitters in OLEDs. Researchers explore their electroluminescent properties and stability for potential device applications .

- OFETs utilize organic semiconductors. Investigating the charge transport properties of 3-Acetoxydibenz[a,h]anthracene derivatives can shed light on their suitability for OFETs. For instance, 2,2’-bianthracenyl has been employed as an organic semiconductor in OFET devices .

- Due to its unique structure, 3-Acetoxydibenz[a,h]anthracene derivatives may find applications in chemical sensing. Researchers investigate their interaction with specific analytes, such as gases or ions, for sensor development .

- Some anthracene derivatives exhibit biological effects. While not specifically studied for 3-Acetoxydibenz[a,h]anthracene, related compounds like anthraquinones have antimicrobial and anti-inflammatory properties. Further research could explore the biological relevance of this compound .

Organic Light-Emitting Diodes (OLEDs)

Organic Field-Effect Transistors (OFETs)

Chemical Sensing

Biological Activities

Mechanism of Action

Safety and Hazards

Dibenz[a,h]anthracene, a related compound, is classified as a carcinogen (Category 1B), and it poses a short-term (acute) aquatic hazard (Category 1) and a long-term (chronic) aquatic hazard (Category 1) . It is very toxic to aquatic organisms and may cause long-term effects in the aquatic environment .

properties

IUPAC Name |

naphtho[1,2-b]phenanthren-3-yl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16O2/c1-15(25)26-20-10-11-22-17(12-20)8-9-19-13-23-18(14-24(19)22)7-6-16-4-2-3-5-21(16)23/h2-14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQDQOSGAXDBMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3=CC4=C(C=C3C=C2)C5=CC=CC=C5C=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370626 |

Source

|

| Record name | 3-Acetoxydibenz[a,h]anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetoxydibenz[a,h]anthracene | |

CAS RN |

72378-87-1 |

Source

|

| Record name | 3-Acetoxydibenz[a,h]anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B43261.png)

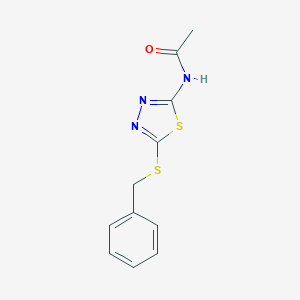

![N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B43262.png)

![(alphaR)-2-Chloro-alpha-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetic Acid Methyl Ester](/img/structure/B43267.png)